molecular formula C4H7NO2 B119327 4-Hydroxy-2-pyrrolidone CAS No. 25747-41-5

4-Hydroxy-2-pyrrolidone

Cat. No.: B119327
CAS No.: 25747-41-5
M. Wt: 101.1 g/mol
InChI Key: IOGISYQVOGVIEU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound with the molecular formula C4H7NO2. It is a derivative of pyrrolidone, featuring a hydroxyl group at the fourth position of the pyrrolidone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Mechanism of Action

Target of Action

4-Hydroxy-2-pyrrolidone is an important building block found in many bioactive compounds . .

Mode of Action

It’s known that this compound is a polyfunctional molecule that bears several electrophilic and nucleophilic centers, which determine its application in organic synthesis . These properties could potentially influence its interaction with its targets.

Biochemical Pathways

It’s known that this compound is used as an intermediate in the synthesis of various γ-amino acids (gaba) and substituted 2-pyrrolidinones . This suggests that it may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

Its molecular weight is 1011039 , which could potentially influence its bioavailability.

Result of Action

It’s known that this compound is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its action could contribute to the biological activities of these compounds.

Action Environment

It’s known that this compound is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that environmental factors such as the availability of biomass feedstock could potentially influence its production and use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-pyrrolidone can be synthesized through several methods. One common approach involves the reaction of 4-halogeno-3-hydroxybutyrate with an alkali metal or alkaline earth metal . Another method includes the cyclization of 4-hydroxybutyric acid derivatives under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as purification through recrystallization or distillation to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidones, lactones, and carboxylic acids, depending on the reaction conditions and reagents used .

Properties

IUPAC Name

4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGISYQVOGVIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312173
Record name 4-Hydroxy-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25747-41-5, 62624-29-7
Record name 4-Hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-2-pyrrolidone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 4-hydroxy-, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-pyrrolidinone
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Record name 4-Hydroxy-2-pyrrolidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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